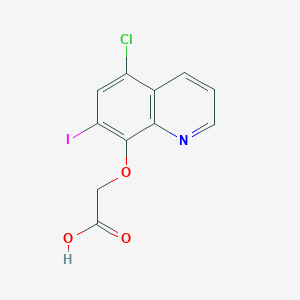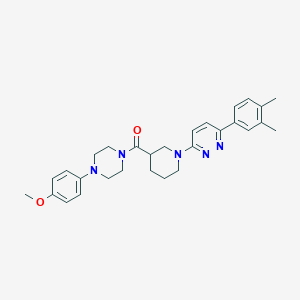
(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as {1-[6-(3,4-Dimethylphenyl)-3-pyridazinyl]-3-piperidinyl}[4-(4-methoxyphenyl)-1-piperazinyl]methanone, has a molecular formula of C29H35N5O2. It has an average mass of 485.621 Da and a monoisotopic mass of 485.279083 Da .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a pyridazine ring, a piperidine ring, a piperazine ring, and a methoxyphenyl group . The exact 3D structure would need to be determined through experimental techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³, a boiling point of 750.3±60.0 °C at 760 mmHg, and a flash point of 407.6±32.9 °C . It has 7 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds . Its polar surface area is 62 Ų .Scientific Research Applications
Synthesis and Structural Analysis Research on related pyridazinone compounds demonstrates significant interest in synthesizing novel derivatives and analyzing their structural properties. For instance, a study conducted by Georges et al. (1989) solved the crystal structures of three anticonvulsant compounds, revealing insights into the structural and electronic properties of substituted pyridazines, triazines, and pyrimidines. This work highlights the potential of such compounds in drug design due to their significant molecular interactions and conformational stability (Georges, Vercauteren, Evrard, & Durant, 1989).
Antimicrobial Activity Patel et al. (2011) explored the synthesis of new pyridine derivatives, including those related to the queried compound, to assess their antimicrobial activity. The study found variable and modest activity against different bacterial and fungal strains, suggesting the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticonvulsant Properties The research also extends to the investigation of anticonvulsant properties. Georges et al. (1989) provided detailed analysis on the anticonvulsant activity of pyridazine derivatives, indicating the therapeutic potential of these compounds in treating convulsive disorders (Georges, Vercauteren, Evrard, & Durant, 1989).
Analytical and Synthetic Methods Gökçe et al. (2005) focused on the synthesis of Mannich bases of arylpyridazinones, examining their analgesic and anti-inflammatory activities. The study found one compound particularly promising, suggesting the importance of structural modifications in enhancing biological activities (Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005).
Advanced Drug Discovery Further research delves into the discovery of potent antagonists for specific receptors, indicating the role of similar compounds in drug discovery and development processes. Romero et al. (2012) reported the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), showcasing the compound's potency in functional assays (Romero, Hastings, Moningka, Guo, Wang, Di Salvo, Lei, Trusca, Deng, Tong, Terebetski, Ball, & Ujjainwalla, 2012).
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives, which this compound is a part of, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
Piperazine derivatives are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
It’s worth noting that similar compounds have been found to inhibit the activity of tyrosine kinases , which play key roles in cell signaling pathways.
Result of Action
The inhibition of tyrosine kinases by similar compounds can lead to the disruption of cell signaling pathways , potentially leading to therapeutic effects in diseases such as leukemia .
Future Directions
properties
IUPAC Name |
[1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidin-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O2/c1-21-6-7-23(19-22(21)2)27-12-13-28(31-30-27)34-14-4-5-24(20-34)29(35)33-17-15-32(16-18-33)25-8-10-26(36-3)11-9-25/h6-13,19,24H,4-5,14-18,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCAYSKLBJWJGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methylphenyl)thio]piperidine](/img/structure/B2891488.png)
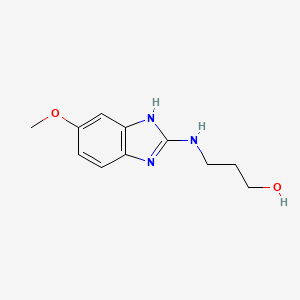

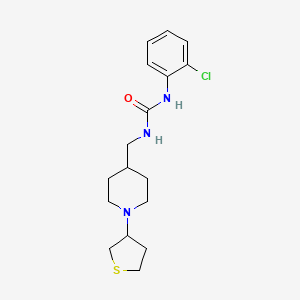
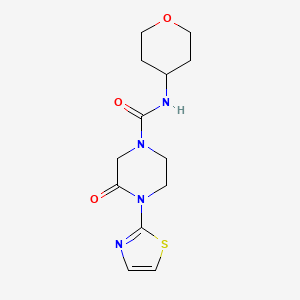
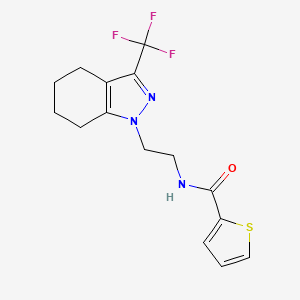
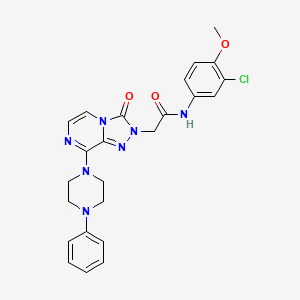
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2891498.png)
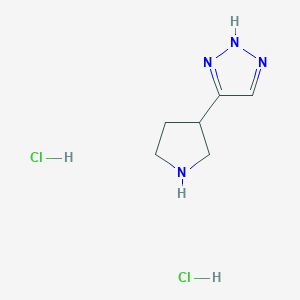
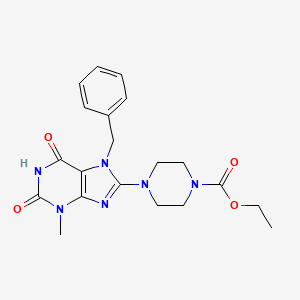
![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2891502.png)


